JX401

Description

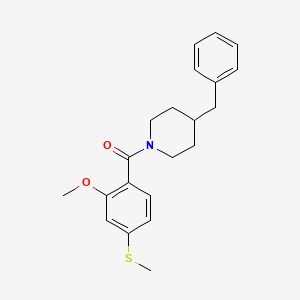

Structure

3D Structure

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2S/c1-24-20-15-18(25-2)8-9-19(20)21(23)22-12-10-17(11-13-22)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGLGPKQUFSRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360557 | |

| Record name | (2-methoxy-4-(methylthio)phenyl)(4-(phenylmethyl)-1-piperidinyl)-Methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349087-34-9 | |

| Record name | JX-401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349087349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-methoxy-4-(methylthio)phenyl)(4-(phenylmethyl)-1-piperidinyl)-Methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JX401 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JX-401 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBU7UTV30Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JX401: A Technical Guide to the Discovery and Development of a Novel p38α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JX401 is a potent and selective, reversible inhibitor of the p38α mitogen-activated protein kinase (MAPK). Identified through an innovative yeast-based screening platform, this small molecule, characterized by a 4-benzylpiperidine motif, has demonstrated significant potential in preclinical studies. This technical guide provides a comprehensive overview of the discovery, development, and methodologies associated with this compound, offering valuable insights for researchers in the field of inflammation and signal transduction.

Introduction

The p38α MAPK is a critical serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38α signaling pathway is implicated in a variety of inflammatory diseases, making it a key therapeutic target. This compound emerged from a novel in vivo high-throughput screening system utilizing yeast cells, a method designed to identify compounds that are not only effective but also possess favorable drug-like properties such as membrane permeability and low cytotoxicity.[1]

Discovery of this compound

This compound was identified from a library of 40,000 small molecules.[1] The screening process was based on the growth-retardant effect of human p38α expression in yeast. Compounds that could rescue this growth inhibition were selected as potential p38α inhibitors.[1] This innovative approach led to the identification of two compounds with a shared 4-benzylpiperidine structural motif, one of which was this compound.[1]

Experimental Protocol: Yeast-Based High-Throughput Screening

Yeast Strain and Plasmids:

-

Saccharomyces cerevisiae strain W303-1A was used.

-

A galactose-inducible expression vector was used to express human p38α.

Screening Procedure:

-

Yeast cells transformed with the p38α expression plasmid were grown in 96-well plates in a synthetic medium lacking uracil and containing galactose to induce p38α expression.

-

A library of 40,000 small molecules was added to the wells at a final concentration of 10 µM.

-

Cell growth was monitored by measuring the optical density at 600 nm (OD600) over 24-48 hours.

-

Compounds that promoted a significant increase in cell growth compared to DMSO controls were selected for further analysis.

Biochemical and Cellular Activity

This compound has been shown to be a potent and selective inhibitor of p38α. In vitro kinase assays have demonstrated its high affinity for the target, and cellular assays have confirmed its activity in a biological context.

In Vitro Kinase Inhibition

This compound is a potent, reversible inhibitor of the p38α isoform of MAP kinase with an IC50 of 32 nM.[2] It does not inhibit the p38γ isoform.[2]

| Kinase | IC50 (nM) |

| p38α | 32 |

| p38γ | >10,000 |

Table 1: In Vitro Kinase Inhibition Profile of this compound

Cellular Activity

In mammalian cells, this compound effectively blocks the differentiation of myoblasts into myotubes, a process known to be dependent on p38α activity.[2]

Experimental Protocols

In Vitro Kinase Assay:

-

Enzyme: Recombinant human p38α.

-

Substrate: Activating transcription factor 2 (ATF2).

-

Reaction: The kinase reaction was carried out in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP (with [γ-33P]ATP).

-

Detection: Phosphorylated ATF2 was detected by autoradiography after separation by SDS-PAGE.

-

IC50 Determination: Assays were performed with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).

Myoblast Differentiation Assay:

-

Cell Line: C2C12 mouse myoblasts.

-

Procedure: Cells were cultured in a differentiation medium (DMEM with 2% horse serum) in the presence of varying concentrations of this compound or DMSO.

-

Analysis: After 3-4 days, cells were fixed and stained for myosin heavy chain, a marker of myotube formation. The extent of differentiation was quantified by microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the p38α signaling pathway and the experimental workflow for the discovery of this compound.

Caption: p38α Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery of this compound.

Conclusion

This compound represents a promising p38α inhibitor discovered through a novel and efficient yeast-based screening method. Its demonstrated potency and cellular activity make it a valuable tool for further investigation into the roles of p38α in various disease states and a potential starting point for the development of new anti-inflammatory therapeutics. This guide provides a foundational understanding of this compound for researchers and drug development professionals, encouraging further exploration of its therapeutic potential.

References

- 1. This compound, A p38alpha inhibitor containing a 4-benzylpiperidine motif, identified via a novel screening system in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to JX401: A Potent and Selective p38α MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JX401 is a potent, selective, and reversible inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that respond to inflammatory cytokines and environmental stress. Identified through an innovative yeast-based screening platform, this compound exhibits high selectivity for the p38α isoform over other p38 isoforms, making it a valuable tool for investigating the specific roles of p38α in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and its mechanism of action within the p38 MAPK signaling cascade.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name [2-methoxy-4-(methylthio)phenyl][4-(phenylmethyl)-1-piperidinyl]-methanone, is a novel compound featuring a 4-benzylpiperidine motif.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [2-methoxy-4-(methylthio)phenyl][4-(phenylmethyl)-1-piperidinyl]-methanone | [3] |

| Molecular Formula | C₂₁H₂₅NO₂S | [4][5][6] |

| Molecular Weight | 355.5 g/mol | [3] |

| CAS Number | 349087-34-9 | [4][5] |

| Purity | ≥95% | [6] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMSO (up to 75 mM) and ethanol (up to 50 mM). | [5] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of the p38α MAPK isoform.[4][5][7] The primary mechanism of action is the reversible inhibition of the kinase activity of p38α, thereby blocking the downstream signaling cascade.

In Vitro Kinase Inhibition

This compound demonstrates significant inhibitory activity against p38α with a reported half-maximal inhibitory concentration (IC₅₀) of 32 nM.[3][4][7] Notably, it shows high selectivity for the α isoform, with no significant inhibition of the p38γ isoform at concentrations up to 10 µM.[3][5][7]

| Target | IC₅₀ | Reference |

| p38α | 32 nM | [3][4][7] |

| p38γ | > 10 µM | [3][5][7] |

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory cytokines and environmental stress. The pathway culminates in the activation of transcription factors that regulate the expression of genes involved in inflammation, cell differentiation, and apoptosis. This compound, by inhibiting p38α, effectively blocks this signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, A p38alpha inhibitor containing a 4-benzylpiperidine motif, identified via a novel screening system in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. tribioscience.com [tribioscience.com]

- 5. JX 401 (CAS 349087-34-9): R&D Systems [rndsystems.com]

- 6. scbt.com [scbt.com]

- 7. JX 401 | CAS 349087-34-9 | this compound | Tocris Bioscience [tocris.com]

In Vivo Screening of JX401 in Yeast Models: A Technical Guide

This technical guide provides an in-depth overview of the in vivo screening and identification of JX401, a selective p38α inhibitor, utilizing a novel yeast-based screening system. This document is intended for researchers, scientists, and drug development professionals interested in the application of yeast models for high-throughput screening of small molecule inhibitors.

Introduction

In vivo screening of potential drug compounds offers significant advantages over in vitro methods by providing insights into a molecule's ability to cross biological membranes, its cellular toxicity, and its target specificity within a living organism.[1] However, traditional animal or mammalian cell-based in vivo screens can be costly, time-consuming, and labor-intensive.[1] The budding yeast, Saccharomyces cerevisiae, presents a powerful and efficient alternative for high-throughput screening (HTS) of small molecules.[2][3] Its genetic tractability, rapid growth, and the conservation of many essential cellular pathways with humans make it an ideal model organism for drug discovery.[3][4]

This compound was identified as a potent and selective inhibitor of the human mitogen-activated protein kinase (MAPK) p38α through a yeast-based HTS.[1][5] The p38α kinase is a key regulator of inflammatory responses, and its hyperactivity is implicated in various diseases.[1][5] This guide details the experimental framework, from the principles of the yeast-based assay to the characterization of this compound.

Principle of the Yeast-Based Screening Assay

The screening method for this compound is based on a growth-rescue phenotype in yeast. The expression of human p38α in S. cerevisiae is toxic and leads to severe growth retardation.[1][5] This toxicity provides a clear and measurable phenotype for a high-throughput screen. Small molecules that can inhibit the activity of p38α will alleviate this toxicity and restore normal yeast growth. Therefore, the primary goal of the screen was to identify compounds from a chemical library that could rescue the growth of yeast expressing human p38α.

The workflow for the in vivo screening of this compound in a yeast model can be visualized as follows:

Experimental Protocols

Yeast Strain and Plasmids

-

Yeast Strain: Saccharomyces cerevisiae.

-

Plasmids: A yeast expression vector was used to express human p38α. A control vector (empty vector) was used for comparison.

High-Throughput Screening

-

Library Preparation: A library of 40,000 randomly selected small molecules was used for the screen.[1][5]

-

Yeast Culture Preparation: Yeast cultures harboring the p38α-expressing vector or an empty vector were prepared.

-

Plating: The screening was conducted in 96-well plates.[6]

-

Control wells containing p38α-expressing yeast with DMSO (vehicle control).

-

Control wells with yeast harboring the empty vector with DMSO.

-

Test wells containing p38α-expressing yeast and a single compound from the library at a concentration of 10 µM.[6]

-

-

Incubation: Plates were incubated at 30°C.[6]

-

Growth Measurement: The optical density at 600 nm (OD600) of each well was measured at time 0 and after 35 to 45 hours of incubation to determine yeast growth.[6]

-

Hit Identification: Compounds that showed a significant rescue of the growth of p38α-expressing cells were selected as primary hits.[6]

Hit Confirmation and Dose-Response Analysis

-

Retesting: Primary hits were retested to confirm their growth-rescuing ability.[6]

-

Dose-Response Curves: Confirmed hits were then tested at various concentrations to determine their potency. Growth curves of yeast cultures were generated in the presence of different concentrations of the compounds.[6]

Data Presentation

The screening and subsequent analysis of this compound generated quantitative data that demonstrated its efficacy in the yeast model.

Table 1: High-Throughput Screening Summary

| Parameter | Value | Reference |

| Number of Compounds Screened | 40,000 | [1][5] |

| Screening Concentration | 10 µM | [6] |

| Primary Hits | Not specified | |

| Confirmed Hits | 2 (including this compound) | [1] |

Table 2: Dose-Response of this compound on Yeast Growth Rescue

| This compound Concentration | Effect on Growth of p38α-expressing Yeast | Reference |

| 1 µM | Growth rescue observed | [6] |

| Up to 100 µM | Increased effectiveness with increasing concentration | [6] |

| 200 µM | No further improvement in growth, no toxicity observed | [6] |

Table 3: Specificity of this compound in Yeast

| Yeast Strain | This compound (10 µM) | Effect on Growth | Reference |

| Wild-type (not expressing p38α) | Present | No effect | [6] |

| Expressing p38α and Ptc1 | Present | No effect | [6] |

This compound and the p38α Signaling Pathway

This compound functions by inhibiting the kinase activity of p38α. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, such as inflammation, UV radiation, and osmotic shock. In the context of the yeast screen, the overexpression of active human p38α likely interferes with endogenous yeast signaling pathways, leading to growth arrest. This compound's ability to inhibit p38α blocks this interference, allowing for the resumption of normal cell growth.

The simplified p38α signaling pathway targeted by this compound is depicted below:

Downstream Validation

Following its successful identification in the yeast screen, this compound was further characterized through in vitro and mammalian cell-based assays. These experiments confirmed that this compound is an efficient and selective inhibitor of p38α.[1] Notably, this compound was also found to be active in mammalian cells, where it could reversibly inhibit myoblast differentiation, a process known to be regulated by p38α.[1]

Conclusion

The discovery of this compound through a yeast-based in vivo screen highlights the power of this approach for identifying novel, cell-permeable, and non-toxic small molecule inhibitors.[1] This method provides a rapid and cost-effective platform for the initial stages of drug discovery, which can then be followed by more traditional validation in mammalian systems.[1][5] The success of this screen demonstrates the utility of S. cerevisiae as a surrogate host for studying the effects of small molecules on human proteins and pathways.

References

- 1. This compound, A p38alpha inhibitor containing a 4-benzylpiperidine motif, identified via a novel screening system in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A survey of yeast genomic assays for drug and target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A yeast-based assay identifies drugs active against human mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From the baker to the bedside: yeast models of Parkinson’s disease [microbialcell.com]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

JX401: A Technical Primer on its Role as an Inhibitor of Myoblast Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

JX401 is a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key signaling molecule implicated in a multitude of cellular processes, including skeletal muscle development and regeneration. This technical guide synthesizes the available scientific literature to detail the role of this compound in the inhibition of myoblast differentiation. By targeting p38α, this compound has been shown to reversibly arrest the myogenic program, preventing the fusion of myoblasts into multinucleated myotubes. This document provides an in-depth overview of the underlying signaling pathways, compiles available quantitative data, and outlines relevant experimental methodologies to facilitate further research and development in the fields of muscle biology and therapeutics.

Introduction

Myoblast differentiation is a tightly regulated process essential for muscle formation (myogenesis) during embryonic development and for muscle repair and regeneration in adults. This complex process involves the exit of myoblasts from the cell cycle, followed by the expression of muscle-specific genes and the fusion of these cells to form multinucleated myotubes, the precursors to mature muscle fibers. A number of signaling pathways are known to govern myogenesis, with the p38 MAPK pathway playing a pivotal role. The α-isoform of p38 (p38α) is particularly crucial for the activation of transcription factors that drive the expression of myogenic regulatory factors (MRFs) such as myogenin and MyoD.

This compound has been identified as a potent and selective inhibitor of p38α.[1][2] Its ability to cross biological membranes and function in mammalian cells makes it a valuable tool for studying the intricacies of p38α signaling in various biological contexts, including myoblast differentiation.[1][2] The reversible nature of its inhibitory effect on myogenesis further highlights its potential as a research tool and a starting point for the development of therapeutics aimed at modulating muscle cell fate.[1][2]

Core Mechanism of Action: Inhibition of the p38α MAPK Pathway

The primary mechanism by which this compound inhibits myoblast differentiation is through its targeted inhibition of p38α kinase activity. The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stresses and cues, leading to a variety of cellular responses, including differentiation.

The p38 MAPK Signaling Cascade in Myogenesis

The canonical p38 MAPK pathway leading to myoblast differentiation is initiated by upstream kinases that phosphorylate and activate p38α. Activated p38α, in turn, phosphorylates and activates downstream transcription factors, most notably myocyte enhancer factor 2 (MEF2) and members of the MyoD family. This phosphorylation enhances their transcriptional activity, leading to the expression of key myogenic genes, including myogenin, which is essential for terminal differentiation.

This compound's Point of Intervention

This compound, as a selective p38α inhibitor, directly binds to the kinase and prevents its phosphorylation of downstream targets. This blockade effectively halts the signaling cascade required for the transcriptional activation of myogenic genes. As a result, myoblasts treated with this compound fail to upregulate essential differentiation markers and do not proceed to fuse into myotubes.

Quantitative Data on this compound's Inhibitory Activity

The available dose-response data pertains to the rescue of growth in a yeast model where human p38α expression is toxic. In this system, this compound demonstrated a clear dose-dependent effect.

Table 1: Dose-Response of this compound in a Yeast-Based p38α Inhibition Assay

| This compound Concentration | Effect on Yeast Growth Rescue |

| 1 µM | Growth rescue observed |

| 10 µM | Increased growth rescue |

| 100 µM | Further increased growth rescue |

| 200 µM | No toxicity observed |

Data summarized from the description in the primary literature.[1][2]

It is important to note that these concentrations in a yeast system may not directly translate to the effective concentrations for inhibiting myoblast differentiation in mammalian cell culture. Further studies are required to establish a precise dose-response curve and IC50 value for this compound in a myogenic context.

Experimental Protocols

Detailed experimental protocols for the specific myoblast differentiation assays used to characterize this compound are not available in the public literature. However, a general protocol for assessing the effect of a compound on myoblast differentiation is provided below. This can be adapted for use with this compound.

General Protocol for Myoblast Differentiation Inhibition Assay

This protocol outlines the key steps for culturing myoblasts, inducing differentiation, and assessing the inhibitory effects of a test compound like this compound.

4.1.1. Materials

-

Myoblast cell line (e.g., C2C12)

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and antibiotics.

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation and permeabilization buffers

-

Primary antibodies (e.g., anti-Myosin Heavy Chain, anti-Myogenin)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Protein lysis buffer and reagents for Western blotting

4.1.2. Procedure

-

Cell Seeding: Plate myoblasts in GM in multi-well plates at a density that will allow them to reach approximately 80% confluency within 24-48 hours.

-

Induction of Differentiation: Once cells reach the desired confluency, aspirate the GM and wash the cells once with PBS. Replace the GM with DM.

-

Treatment: Add this compound to the DM at a range of concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.

-

Incubation: Culture the cells in the differentiation medium with this compound for 24 to 72 hours, depending on the desired endpoint.

-

Assessment of Differentiation:

-

Morphological Analysis: Observe the cells under a phase-contrast microscope to assess myotube formation (cell elongation and fusion).

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).

-

Incubate with primary antibodies against myogenic markers.

-

Incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

-

Visualize and quantify the stained cells using fluorescence microscopy. The fusion index (number of nuclei in myotubes / total number of nuclei) can be calculated.

-

-

Western Blotting:

-

Lyse the cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against myogenic regulatory factors.

-

Detect the proteins using an appropriate secondary antibody and chemiluminescence.

-

-

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the role of p38α in myoblast differentiation. Its ability to reversibly inhibit this process underscores the critical and continuous requirement of p38α activity for myogenesis. While the foundational research has established its mechanism of action, there is a clear need for further studies to quantify its effects in mammalian myoblasts. Future research should focus on determining the IC50 of this compound for the inhibition of myotube formation and its impact on the expression levels of key myogenic proteins at various concentrations. Such data will be invaluable for researchers utilizing this compound and for the potential development of p38α inhibitors as therapeutic agents for conditions where modulation of muscle regeneration is desired.

References

Methodological & Application

JX401: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JX401, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in a variety of cell culture experiments. Detailed protocols for assessing cell viability, apoptosis, and target engagement are provided to facilitate your research and drug discovery efforts.

Introduction

This compound is a potent and selective inhibitor of p38α MAPK, a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[1][2] The p38 MAPK signaling cascade plays a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2][3][4] Dysregulation of this pathway has been implicated in various diseases, making it a significant target for therapeutic intervention. This compound, identified through a yeast-based screening system, has demonstrated efficacy in mammalian cells, offering a valuable tool for investigating the physiological and pathological roles of the p38α MAPK pathway.[1][2]

Mechanism of Action

This compound exerts its effects by specifically inhibiting the kinase activity of p38α MAPK. This prevents the phosphorylation of downstream substrates, thereby modulating the cellular response to stress and inflammatory signals.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a multi-tiered kinase cascade. It is typically initiated by cellular stresses and inflammatory cytokines, which activate upstream MAPK kinase kinases (MAPKKKs). These MAPKKKs then phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a variety of downstream targets, including transcription factors (e.g., ATF2, MEF2C) and other protein kinases (e.g., MAPKAPK2), leading to a coordinated cellular response.[3][4][5]

Experimental Protocols

The following are detailed protocols for common cell culture experiments using this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

General Guidelines for this compound Preparation and Use

-

Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on initial studies in yeast, concentrations ranging from 1 µM to 100 µM have been shown to be effective.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

-

Vehicle Control: Always include a vehicle control (DMSO) in your experiments at the same final concentration as used for this compound treatment.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |

| 0 (Vehicle) | 100 | ||||

| 1 | |||||

| 5 | |||||

| 10 | |||||

| 25 | |||||

| 50 | |||||

| 100 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[7][8]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

JX401 Experimental Protocol for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

JX401 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in processes such as inflammation, cell differentiation, cell cycle, and apoptosis.[4] this compound has demonstrated efficacy in in vitro models, notably in the reversible inhibition of myoblast differentiation.[4] This document provides detailed protocols for key in vitro experiments to characterize the activity of this compound, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflows.

Data Summary

This compound Inhibition of p38α Kinase Activity

The inhibitory activity of this compound on p38α kinase can be quantified by determining the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | p38α MAPK | 32 | Biochemical Kinase Assay |

Table 1: In vitro inhibitory activity of this compound against p38α kinase. The IC50 value represents the concentration of this compound required to inhibit 50% of the p38α kinase activity.[1][2][3]

Illustrative Dose-Dependent Inhibition of Myoblast Differentiation by this compound

The following table provides representative data on the effect of this compound on myoblast differentiation, as measured by the fusion index. The fusion index is a quantitative measure of myotube formation.

| This compound Concentration (µM) | Fusion Index (%) |

| 0 (Vehicle Control) | 85 |

| 0.1 | 65 |

| 1 | 30 |

| 10 | 5 |

Table 2: Representative data demonstrating the dose-dependent inhibition of myoblast fusion by this compound. The fusion index is calculated as the percentage of nuclei within myotubes (cells with ≥ 2 nuclei) relative to the total number of nuclei.

Experimental Protocols

p38α Kinase Inhibition Assay

This protocol is adapted from standard biochemical kinase assays and can be used to determine the IC50 of this compound for p38α.

Workflow for p38α Kinase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound on p38α kinase.

Materials:

-

Recombinant human p38α kinase

-

Kinase substrate (e.g., ATF2)

-

This compound

-

ATP

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)

-

96-well plates

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or [γ-33P]ATP)

-

Plate reader (luminescence or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, this compound dilutions, and the p38α substrate.

-

Enzyme Addition: Add the recombinant p38α kinase to each well to initiate the pre-incubation.

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Detection:

-

For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

For Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Myoblast Differentiation Assay

This protocol describes how to assess the effect of this compound on the differentiation of myoblasts into myotubes.

Workflow for Myoblast Differentiation Assay

Caption: Workflow for evaluating the effect of this compound on myoblast differentiation.

Materials:

-

Myoblast cell line (e.g., C2C12)

-

Growth Medium (e.g., DMEM with 10% fetal bovine serum)

-

Differentiation Medium (e.g., DMEM with 2% horse serum)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody against Myosin Heavy Chain (MHC)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed myoblasts in a multi-well plate at a density that will allow them to reach 80-90% confluence within 24-48 hours.

-

Induction of Differentiation: Once the cells reach the desired confluence, replace the growth medium with differentiation medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Culture the cells in the differentiation medium for 3-5 days, replacing the medium daily.

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with 5% goat serum.

-

Incubate with a primary antibody against MHC.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Quantification:

-

Acquire images of the stained cells using a fluorescence microscope.

-

Quantify the extent of differentiation by calculating the fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100. A myotube is defined as a cell containing two or more nuclei.

-

Signaling Pathway

p38 MAPK Signaling Pathway and Inhibition by this compound

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound on p38α.

References

- 1. Genetic analysis of p38 MAP kinases in myogenesis: fundamental role of p38α in abrogating myoblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of p38 inhibitor on the proliferation of chicken muscle stem cells and differentiation into muscle and fat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets [insight.jci.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for JX401 in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JX401, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), in mammalian cell culture experiments. The provided protocols offer detailed methodologies for assessing the efficacy and cellular effects of this compound.

Introduction to this compound

This compound is a cell-permeable small molecule inhibitor that specifically targets the p38α MAPK isoform, a key regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] With an in vitro IC50 of 32 nM for p38α, this compound serves as a valuable tool for investigating the physiological and pathological roles of the p38 MAPK signaling pathway.[2] It has been shown to be non-toxic in yeast at concentrations up to 200 µM and is effective in mammalian cells, where it can reversibly inhibit processes such as myoblast differentiation.[1][2]

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and provide recommended starting concentrations for various applications based on available literature and data from similar p38 inhibitors. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Source |

| IC50 (p38α kinase assay) | 32 nM | [2] |

| Effective Concentration (Yeast Growth Rescue) | 1 - 100 µM | [2] |

| Non-toxic Concentration (Yeast) | Up to 200 µM | [2] |

Table 2: Recommended Starting Concentrations for this compound in Mammalian Cell Culture

| Application | Cell Type | Recommended Starting Concentration Range | Notes |

| Inhibition of p38α Phosphorylation | Various | 0.1 - 10 µM | Perform a dose-response and time-course experiment. |

| Inhibition of Cytokine Production (e.g., TNF-α, IL-6) | Macrophages (e.g., RAW 264.7), PBMCs | 1 - 25 µM | Pre-incubate with this compound before stimulation with LPS or other inflammatory agents. |

| Induction of Apoptosis in Cancer Cells | Various Cancer Cell Lines | 5 - 50 µM | The effect may be cell-type dependent and require longer incubation times (24-72 hours). |

| Inhibition of Myoblast Differentiation | C2C12 | 1 - 20 µM | Monitor myogenic markers like MyoD and MyoG. |

Signaling Pathway

This compound inhibits the p38α MAPK signaling pathway. This pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself. Upon activation by cellular stressors or inflammatory cytokines, p38α phosphorylates downstream substrates, including other kinases (like MK2 and MSK1/2) and transcription factors (such as ATF2 and STAT1), leading to a variety of cellular responses.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell proliferation and to establish a non-toxic working concentration range.

Experimental Workflow:

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose) and untreated control wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot for Phospho-p38 MAPK

This protocol is used to directly assess the inhibitory effect of this compound on p38α activation by measuring the levels of phosphorylated p38 MAPK.

Experimental Workflow:

Materials:

-

Mammalian cells of interest

-

This compound

-

Stimulant for p38 activation (e.g., Anisomycin, LPS, UV radiation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a p38 activator for a short period (e.g., Anisomycin for 30 minutes). Include unstimulated and vehicle-treated controls.

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-p38 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to determine if this compound induces apoptosis in your cells of interest, particularly in cancer cell lines.

Experimental Workflow:

Materials:

-

Mammalian cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with desired concentrations of this compound for 24-72 hours. Include positive and negative controls.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

By following these application notes and protocols, researchers can effectively utilize this compound to investigate the intricate roles of the p38α MAPK signaling pathway in various cellular processes. Remember to always optimize conditions for your specific experimental setup.

References

JX401: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of JX401, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor.

Introduction

This compound is a cell-permeable, reversible, and potent inhibitor of p38α MAPK, with a reported IC50 of 32 nM.[1] It has demonstrated efficacy in cellular models, impacting processes such as myoblast differentiation and cytokine expression. Understanding its solubility and having access to robust experimental protocols are crucial for its effective application in research and drug development.

Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in various common laboratory solvents.

| Solvent | Concentration | Notes |

| DMSO | Up to 75 mM[2] | It is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. |

| Up to 25 mg/mL[1] | Solutions in DMSO can be stored at -20°C for up to 3 months.[1] | |

| Ethanol | Up to 50 mM[2] | |

| Up to 20 mg/mL[1] | Solutions in ethanol can be stored at -20°C for up to 3 months.[1] | |

| DMF | 20 mg/mL | |

| DMF:PBS (pH 7.2) (1:5) | 0.1 mg/mL | This information is useful for preparing aqueous working solutions. |

Tip for Enhancing Solubility: To increase the solubility of this compound, it is recommended to gently heat the solution to 37°C and utilize an ultrasonic bath.

Signaling Pathway

This compound specifically targets and inhibits the p38α isoform of the MAPK family. The p38 MAPK signaling pathway is a crucial mediator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines. Its activation triggers a cascade of downstream signaling events that regulate inflammation, cell differentiation, apoptosis, and cell cycle.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock and Working Solutions

This workflow outlines the steps for preparing this compound solutions for in vitro experiments.

Protocol:

-

Stock Solution (10 mM):

-

Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 355.5 g/mol .

-

Dissolve the powder in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, dissolve 3.555 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 3 months.[1]

-

-

Working Solution:

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.

-

Mix well by gentle pipetting before adding to the cells.

-

In Vitro p38α Kinase Assay

This protocol is designed to determine the inhibitory activity of this compound on p38α kinase.

Materials:

-

Recombinant active p38α kinase

-

Kinase buffer

-

ATP

-

p38α substrate (e.g., ATF2)

-

This compound

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Protocol:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant p38α kinase to each well (except the no-enzyme control).

-

Add the p38α substrate and ATP to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of p38 Phosphorylation

This protocol allows for the assessment of this compound's ability to inhibit p38α phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., Anisomycin, TNF-α)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment:

-

Seed cells in a culture plate and allow them to adhere and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with a known p38 activator (e.g., 10 µM Anisomycin for 30 minutes) to induce p38 phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.

-

Myoblast Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of myoblasts into myotubes, a process known to be regulated by p38 MAPK.

Materials:

-

C2C12 myoblasts

-

Growth medium (DMEM with 10% fetal bovine serum)

-

Differentiation medium (DMEM with 2% horse serum)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody against a muscle-specific protein (e.g., Myosin Heavy Chain, MyoD)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Microscope for imaging

Protocol:

-

Seed C2C12 myoblasts on culture plates and grow them to confluence in growth medium.

-

Induce differentiation by switching to differentiation medium.

-

Treat the cells with different concentrations of this compound (or vehicle control) in the differentiation medium.

-

Replenish the medium with fresh differentiation medium and this compound every 24 hours.

-

After 3-5 days of differentiation, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with a primary antibody against a marker of myotube formation.

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

-

Visualize and quantify myotube formation using fluorescence microscopy. The fusion index (number of nuclei in myotubes / total number of nuclei) can be calculated.

IL-8 Expression Assay

This protocol is designed to evaluate the effect of this compound on the expression of the pro-inflammatory cytokine IL-8.

Materials:

-

Human monocytic cell line (e.g., THP-1) or human lung epithelial cells (e.g., A549)

-

Cell culture medium

-

This compound

-

Stimulant (e.g., Lipopolysaccharide (LPS) or TNF-α)

-

RNA isolation kit

-

qRT-PCR reagents and primers for IL-8 and a housekeeping gene

-

ELISA kit for human IL-8

Protocol:

-

Cell Treatment:

-

Seed cells in a culture plate and allow them to grow.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with an appropriate inducer of IL-8 expression (e.g., 1 µg/mL LPS for THP-1 cells or 10 ng/mL TNF-α for A549 cells) for a specified time (e.g., 4-24 hours).

-

-

qRT-PCR for IL-8 mRNA Expression:

-

Harvest the cells and isolate total RNA using a commercial kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR using primers specific for IL-8 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative expression of IL-8 mRNA.

-

-

ELISA for IL-8 Protein Secretion:

-

Collect the cell culture supernatant after the treatment period.

-

Centrifuge the supernatant to remove any cell debris.

-

Measure the concentration of secreted IL-8 in the supernatant using a human IL-8 ELISA kit according to the manufacturer's instructions.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters. This compound is for research use only and not for human or veterinary use.

References

Application Notes and Protocols for JX401, a Selective p38α Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JX401, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

The p38 MAP kinases are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1] Among the four isoforms (α, β, γ, and δ), p38α is the most extensively studied and plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Dysregulation of the p38α signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a key therapeutic target.[1]

This compound is a small molecule inhibitor containing a 4-benzylpiperidine motif, identified through a novel yeast-based screening system. It has been shown to be a potent and selective inhibitor of p38α.[2] These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of the p38α signaling pathway.

Data Presentation

This compound Inhibitory Activity

| Target | IC50 (nM) | Assay Conditions | Reference |

| p38α MAPK | 32 | In vitro kinase assay | [2] |

| p38γ MAPK | >10,000 | In vitro kinase assay | [2] |

Note: A comprehensive kinase selectivity profile for this compound against a broader panel of kinases is not publicly available. Researchers are advised to perform their own selectivity profiling for their specific research context.

Signaling Pathway

The p38α MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation.

Experimental Protocols

In Vitro p38α Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against p38α kinase.

Workflow:

Materials:

-

Recombinant active p38α kinase

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATF2 (1-109) as a substrate

-

This compound (dissolved in DMSO)

-

[γ-32P]ATP

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or autoradiography film

Protocol:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine recombinant p38α with the desired concentration of this compound or vehicle (DMSO).

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate (ATF2) and [γ-32P]ATP.

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes and separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Quantify the band corresponding to phosphorylated ATF2 and calculate the IC50 value for this compound.

Western Blot Analysis of Downstream p38α Targets

This protocol allows for the assessment of this compound's effect on the phosphorylation of downstream targets of p38α, such as MAPKAPK2, in a cellular context.

Materials:

-

Cell line of interest (e.g., THP-1 monocytes)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blot apparatus and reagents

-

Primary antibodies: anti-phospho-MAPKAPK2 (Thr334), anti-MAPKAPK2, anti-phospho-p38, anti-p38, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Cytokine Production Assay (ELISA)

This protocol measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated cells.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells)

-

Cell culture medium and supplements

-

LPS

-

This compound

-

Commercially available ELISA kits for TNF-α and IL-6

Protocol:

-

Seed cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Myoblast Differentiation Assay

This cell-based assay assesses the functional effect of this compound on a p38α-dependent biological process.[2]

Materials:

-

C2C12 myoblasts

-

Growth medium (DMEM with 10% fetal bovine serum)

-

Differentiation medium (DMEM with 2% horse serum)

-

This compound

-

Microscope

Protocol:

-

Seed C2C12 myoblasts in a multi-well plate and grow to near confluence in growth medium.

-

Induce differentiation by switching to differentiation medium.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO).

-

Incubate for 48-72 hours, replacing the medium and inhibitor daily.

-

Visually assess the formation of multinucleated myotubes using a microscope.

-

(Optional) Quantify differentiation by staining for a muscle-specific protein like myosin heavy chain and calculating the fusion index.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.[3][4]

Workflow:

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for in vivo administration

-

Calipers for measuring paw thickness

-

Anesthetic and materials for euthanasia and tissue collection

Protocol:

-

Induction of Arthritis:

-

On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

-

On day 21, boost the immunization with an emulsion of bovine type II collagen and IFA.

-

-

Monitoring and Treatment:

-

Begin monitoring for signs of arthritis (paw swelling and redness) around day 25.

-

Once arthritis is established, randomize mice into treatment groups (vehicle control and this compound at various doses).

-

Administer this compound daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).

-

Measure paw thickness and assign a clinical arthritis score daily.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 42), euthanize the mice.

-

Collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

-

Collect blood for measurement of serum cytokine levels and anti-collagen antibody titers.

-

Note on Pharmacokinetics and Toxicology: Detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology data for this compound are not publicly available. It is crucial for researchers to conduct preliminary studies to determine the appropriate dosing regimen, vehicle, and to assess for any potential toxicity before embarking on large-scale in vivo experiments.

Disclaimer

This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.

References

- 1. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of novel phosphorylation sites required for activation of MAPKAP kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wiki.epfl.ch [wiki.epfl.ch]

- 4. Non-invasive in vivo imaging of arthritis in a collagen-induced murine model with phosphatidylserine-binding near-infrared (NIR) dye - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JX401 Dose-Response Studies in Yeast

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of JX401 in Saccharomyces cerevisiae expressing the human p38α protein. This compound has been identified as a potent and non-toxic inhibitor of p38α, a key kinase in the mitogen-activated protein kinase (MAPK) signaling pathway involved in cellular responses to stress, inflammation, and differentiation.[1] The expression of human p38α in yeast leads to significant growth retardation, providing a sensitive model system for screening and characterizing p38α inhibitors.[1] this compound effectively rescues this growth-defective phenotype in a dose-dependent manner.[2]

Data Presentation

The following table summarizes the observed dose-response of this compound in yeast expressing human p38α.

| This compound Concentration | Observed Effect on Yeast Growth | Notes |

| 1 µM | Rescue of growth initiated. | The minimum effective concentration observed.[2] |

| 1 µM - 100 µM | Increasing rescue of yeast growth with increasing concentration. | A clear dose-response relationship is observed in this range.[2] |

| 100 µM | Most effective concentration for growth rescue. | The peak of the dose-response curve is at this concentration.[2] |

| 200 µM | No further improvement in growth compared to 100 µM. | Importantly, no toxic effects were observed at this higher concentration.[2] |

| Control (No this compound) | Severe growth retardation. | This is the baseline phenotype due to p38α expression.[1] |

| Yeast without p38α | No effect on growth. | Demonstrates the specificity of this compound for the p38α-induced phenotype.[2] |

Signaling Pathway and Mechanism of Action

This compound acts as an inhibitor of the human p38α MAPK. In the yeast screening system, the expression of human p38α is constitutively active, leading to a downstream signaling cascade that is detrimental to yeast cell growth. This compound presumably binds to the p38α protein, inhibiting its kinase activity and thereby blocking the downstream signaling events that cause growth retardation.

Caption: Mechanism of this compound action in yeast.

Experimental Protocols

This section provides a detailed methodology for performing a dose-response study of this compound in a yeast model expressing human p38α.

Protocol 1: Yeast Growth Rescue Assay

Objective: To determine the dose-dependent effect of this compound on the growth of yeast expressing human p38α.

Materials:

-

Saccharomyces cerevisiae strain expressing human p38α (e.g., from a galactose-inducible promoter).

-

Saccharomyces cerevisiae wild-type strain (as a control).

-

Yeast extract Peptone Dextrose (YPD) medium.

-

Yeast extract Peptone Galactose (YPG) medium.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

DMSO (vehicle control).

-

Sterile 96-well microplates.

-

Microplate reader capable of measuring optical density at 600 nm (OD600).

-

Incubator shaker set to 30°C.

Procedure:

-

Yeast Culture Preparation:

-

Inoculate single colonies of both the p38α-expressing yeast strain and the wild-type strain into 5 mL of YPD medium.

-

Incubate overnight at 30°C with shaking (200 rpm) until the cultures reach the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).

-

Wash the cells twice with sterile water by centrifugation (3000 x g for 5 minutes) and resuspend in YPG medium to an OD600 of 0.1. This step induces the expression of p38α.

-

-

Dose-Response Plate Setup:

-

Prepare a serial dilution of the this compound stock solution in YPG medium to achieve final concentrations ranging from 0.1 µM to 200 µM in the 96-well plate.

-

In the wells of a 96-well microplate, add 180 µL of the prepared this compound dilutions.

-

Include control wells:

-

Vehicle Control: YPG medium with DMSO at the same concentration as the highest this compound concentration.

-

Positive Control: YPG medium with the p38α-expressing yeast strain and no this compound.

-

Negative Control: YPG medium with the wild-type yeast strain and no this compound.

-

-

Add 20 µL of the prepared yeast cell suspension (OD600 = 0.1) to each well. The final volume in each well will be 200 µL.

-

-

Incubation and Growth Measurement:

-

Cover the microplate and incubate at 30°C with continuous shaking in a microplate reader.

-

Measure the OD600 of each well every hour for 24-48 hours.

-

-

Data Analysis:

-

Subtract the background OD600 from a well containing only medium.

-

Plot the OD600 values over time to generate growth curves for each this compound concentration and the controls.

-

To determine the dose-response, calculate a growth metric (e.g., the area under the curve or the maximum OD600 reached) for each concentration.

-

Normalize the growth metric to the vehicle control (0% rescue) and the wild-type control (100% rescue).

-

Plot the normalized growth rescue against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

-

Caption: Experimental workflow for the yeast growth rescue assay.

References

Application Notes and Protocols for JX401 Research in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of JX401, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in various animal models of inflammatory diseases. The protocols outlined below are based on established methodologies for assessing the efficacy, pharmacokinetics, and safety of p38 MAPK inhibitors.

Overview of this compound and its Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the p38α MAPK signaling pathway.[1][2] This pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in the pathogenesis of numerous inflammatory conditions.[3][4][5] By inhibiting p38α, this compound is expected to suppress the inflammatory cascade and ameliorate disease symptoms in conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Signaling Pathway of p38α MAPK

Caption: The p38α MAPK signaling cascade and the inhibitory action of this compound.

Efficacy Studies in Animal Models of Inflammatory Diseases

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in Mice

The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.[1][6][7]

-

Animals: Male DBA/1J mice, 8-10 weeks old.

-

Induction of Arthritis: